molecular formula C15H16O4 B6380062 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1262001-29-5

4-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6380062
CAS RN: 1262001-29-5
M. Wt: 260.28 g/mol
InChI Key: VRRARNWJALKYRT-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a colorless solid with a melting point of 74-76°C and a boiling point of 211-213°C. It is insoluble in water, but soluble in most organic solvents. This compound has been used in various scientific research applications due to its unique properties.

Mechanism of Action

4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) can increase levels of these neurotransmitters, which can have an effect on mood and behavior.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) has been shown to have various biochemical and physiological effects. It has been shown to have an antidepressant effect, as well as an anxiolytic effect. It has also been shown to have an anti-inflammatory effect and to inhibit the enzyme monoamine oxidase (MAO). Additionally, it has been shown to have an anticonvulsant effect and to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) in laboratory experiments is its ability to inhibit the enzyme monoamine oxidase (MAO). This can be beneficial for experiments involving neurotransmitter levels, as it can increase the levels of these neurotransmitters. Additionally, it is relatively easy to synthesize and is relatively stable.
However, there are some limitations to using 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic in high concentrations, and should be handled with care.

Future Directions

There are many potential future directions for research involving 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%). These include further research into its antidepressant and anxiolytic effects, as well as its potential anti-inflammatory and anticonvulsant effects. Additionally, further research could be done into its potential to inhibit other enzymes and its potential antioxidant properties. Additionally, further research could be done into its potential to be used in the synthesis of various organic compounds and polymers. Finally, further research could be done into its potential to be used in the synthesis of various pharmaceuticals.

Synthesis Methods

4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) can be synthesized from three main components: 4-methoxyphenol, 3,4-dimethoxybenzene, and sulfuric acid. The reaction involves the condensation of 4-methoxyphenol and 3,4-dimethoxybenzene in the presence of sulfuric acid, which acts as a catalyst. The product of this reaction is 4-(3,4-dimethoxyphenyl)-2-methoxyphenol (95%).

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) has been used in various scientific research applications due to its unique properties. It has been used in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It has also been used as a reagent in the synthesis of various pharmaceuticals and as a catalyst in various organic reactions. Additionally, it has been used in the synthesis of various polymers, such as polystyrene and polycarbonate.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-17-13-7-5-11(9-15(13)19-3)10-4-6-12(16)14(8-10)18-2/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRARNWJALKYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685653
Record name 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-2-methoxyphenol

CAS RN

1262001-29-5
Record name 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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